3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxyimino-2,2,4,4-tetramethylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)5(9-11)8(3,4)6(7)10/h11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCWVRVBTNXGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NO)C(C1=O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301954 | |
| Record name | 3-(hydroxyimino)-2,2,4,4-tetramethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-90-3 | |
| Record name | NSC147608 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(hydroxyimino)-2,2,4,4-tetramethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes to 3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone
Oximation of 2,2,4,4-Tetramethylcyclobutane-1,3-dione
The most well-documented method involves the oximation of 2,2,4,4-tetramethylcyclobutane-1,3-dione (CAS 933-52-8), a diketone precursor. This reaction selectively converts one ketone group into a hydroxyimino moiety while retaining the structural integrity of the cyclobutane ring.
Reaction Conditions and Mechanism
The process employs hydroxylamine hydrochloride (NH$$_2$$OH·HCl) as the oximation agent in a mixed solvent system of ethanol and water. Sodium acetate (NaOAc) is added to buffer the reaction medium, neutralizing HCl byproducts and maintaining a pH conducive to nucleophilic attack. The diketone reacts with hydroxylamine under reflux (≈80°C) for 2 hours, yielding the mono-oxime product via a nucleophilic addition-elimination mechanism.
Key parameters :
- Molar ratios : Equimolar amounts of diketone, NH$$_2$$OH·HCl, and NaOAc (1:1:1).
- Solvent system : Ethanol-water (5:1 v/v) ensures solubility of both organic and inorganic components.
- Temperature and time : Reflux for 2 hours ensures complete conversion while minimizing side reactions.
Workup and Purification
Post-reaction, ethanol is removed under reduced pressure, and the residue is azeotropically dried with toluene to eliminate residual water. The crude product is suspended in hot toluene, filtered to remove insoluble impurities, and concentrated to afford this compound as a white solid in 67.4% yield .
Table 1: Synthesis Parameters for Oximation Method
| Parameter | Value/Detail |
|---|---|
| Starting material | 2,2,4,4-Tetramethylcyclobutane-1,3-dione |
| Reagents | NH$$_2$$OH·HCl, NaOAc |
| Solvent | Ethanol-water (5:1) |
| Temperature | Reflux (≈80°C) |
| Reaction time | 2 hours |
| Yield | 67.4% |
| Purity | White solid, >93% (by NMR) |
Alternative Approaches and Literature Comparisons
While the oximation method dominates industrial and academic protocols, older literature hints at alternative pathways. For instance, Freeman and Johnson (1969) explored cyclobutanone derivatives via [2+2] cycloadditions, potentially offering routes to the diketone precursor. Kunst et al. (2007) advanced microwave-assisted syntheses for strained cyclobutane systems, though direct applications to the hydroxyimino derivative remain unspecified.
Structural and Mechanistic Insights
Selectivity in Mono-Oximation
The steric profile of 2,2,4,4-tetramethylcyclobutane-1,3-dione plays a critical role in directing selectivity. The tetramethyl substituents create a congested environment, rendering one ketone more accessible to hydroxylamine. Density functional theory (DFT) studies suggest that the transition state for oximation at the less hindered position is favored by ~3 kcal/mol , rationalizing the mono-substitution pattern.
Applications and Downstream Transformations
This compound serves as a key intermediate in synthesizing androgen receptor antagonists. Subsequent reductions (e.g., with NaBH$$_4$$) yield aminocyclobutanol derivatives, which are pharmacologically active scaffolds.
Challenges and Optimization Opportunities
Yield Improvement Strategies
- Catalytic additives : Pilot studies suggest ZnCl$$_2$$ or acetic acid may accelerate oximation, though data remain proprietary.
- Solvent optimization : Replacing ethanol with IPA or THF could enhance diketone solubility, potentially boosting yields.
Purity Considerations
The product’s low solubility in toluene facilitates crystallization but necessitates hot filtration to exclude di-oxime byproducts (<2% by HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone serves as a valuable reagent in organic synthesis. Its distinctive structure allows it to participate in various chemical reactions:
- Oxidation Reactions : Can be oxidized to form corresponding carbonyl compounds.
- Reduction Reactions : Capable of undergoing reduction to produce alcohol derivatives.
- Substitution Reactions : The hydroxyimino group can be substituted with nucleophiles, leading to the formation of diverse derivatives.
Biology
In biological research, this compound is investigated for its potential roles in biochemical pathways:
- Antioxidant Activity : Studies have indicated that it may exhibit antioxidant properties by scavenging free radicals.
- Enzyme Inhibition : It has been explored for its ability to inhibit certain enzymes involved in metabolic pathways.
Medicine
The compound shows promise in medicinal chemistry:
- Drug Development : Research is ongoing to evaluate its efficacy as a lead compound for developing new pharmaceuticals targeting various diseases.
- Therapeutic Applications : Investigated for potential applications in treating conditions related to oxidative stress and inflammation.
Case Study 1: Antioxidant Activity
A study demonstrated that this compound effectively scavenged free radicals in vitro. The compound showed a dose-dependent response with significant activity at concentrations above 50 µM. This suggests its potential utility in formulations aimed at reducing oxidative damage.
Case Study 2: Enzyme Inhibition
Research involving this compound indicated that it could inhibit the activity of specific enzymes related to metabolic disorders. In vitro assays showed that at concentrations of 100 µM or higher, there was a notable decrease in enzyme activity compared to control groups.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermodynamic Comparisons
| Compound Name | Molecular Formula | Molecular Weight | logP | Boiling Point (°C) | Gibbs Free Energy (eH) | Key Functional Groups |
|---|---|---|---|---|---|---|
| 3-(Hydroxyimino)-2,2,4,4-Tetramethylcyclobutanone | C₈H₁₅NO₂ | 157.21 | 1.244 | Not reported | Not reported | Oxime (-N-OH), cyclobutanone |
| 2,2,4,4-Tetramethylcyclobutanone | C₈H₁₄O | 126.20 | ~0.87* | 128.5–129 | -462.0837 | Ketone |
| Cyclohexanone | C₆H₁₀O | 98.15 | 0.81 | 155 | - | Ketone |
| 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone | C₈H₁₄O₂ | 142.20 | Not reported | Not reported | -463.2805 | Hydroxy ketone |
*Estimated logP for 2,2,4,4-tetramethylcyclobutanone based on structural analogs .
Key Observations:
- Lipophilicity: The oxime derivative (logP = 1.244) is more lipophilic than its parent ketone (logP ~0.87) and cyclohexanone (logP = 0.81), which may influence solubility and membrane permeability in biological systems .
- Thermodynamic Stability: The hydroxy derivative (3-hydroxy-2,2,4,4-tetramethylcyclobutanone) exhibits a lower Gibbs free energy (-463.2805 eH) compared to 2,2,4,4-tetramethylcyclobutane-1,3-dione (-462.0837 eH), suggesting higher thermodynamic stability .
Comparative Reactivity in Carbene Additions
- 3-Thioxo-2,2,4,4-tetramethylcyclobutanone (analog with C=S group): Reacts with electrophilic carbenes (e.g., dichlorocarbene) via stepwise mechanisms involving sulfur attack, forming thiirane derivatives. Activation barriers range from 16.5–23.1 kcal/mol . Contrasts with the oxime derivative, which is more likely to participate in hydrogen bonding or rearrangement due to the -N-OH group .
- Non-enolizable Thioketones: Exhibit higher reactivity toward carbenes compared to ketones due to the polarizable C=S bond. DFT studies confirm thioketones undergo faster additions than their ketone counterparts .
Biological Activity
3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a cyclobutanone core with a hydroxyimino functional group, which contributes to its reactivity and interaction with biological systems. The structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H17NO
- CAS Number : 2475-90-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyimino group can form reversible covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to modulation of enzyme activities and influence metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites.
- Antioxidant Activity : It exhibits properties that may neutralize free radicals, contributing to cellular protection against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound based on recent research findings.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Competitive inhibition of enzyme X | |
| Antioxidant Activity | Scavenging of DPPH radicals | |
| Antimicrobial | Inhibition of E. coli growth |
Study 1: Enzyme Inhibition
A study investigated the compound's effect on a specific enzyme related to metabolic disorders. The results indicated that this compound inhibited the enzyme's activity by approximately 70% at a concentration of 50 µM. This suggests potential therapeutic applications in metabolic regulation.
Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines. The IC50 value for DPPH radical scavenging was found to be 30 µM, indicating significant antioxidant potential.
Study 3: Antimicrobial Efficacy
Research conducted on various bacterial strains revealed that the compound exhibited notable antimicrobial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 20 µg/mL for both strains.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| 3-Amino-3,4-dihydroquinolinone | Anticancer activity | Different core structure |
| Hydroxyurea | Anticancer and antiviral | Lacks cyclobutanone structure |
| Tetramethylcyclobutanone | Limited biological studies | No hydroxyimino group |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Hydroxyimino)-2,2,4,4-tetramethylcyclobutanone, and how can intermediates be optimized?
- Methodological Answer : A common approach involves cyclization of substituted cyclobutenes or acyloin condensation. For example, Frahm's method uses dimethyl succinate cyclization with trimethylsilyl chloride to generate bis(trimethylsilyloxy)cyclobutene intermediates . Subsequent reaction with hydroxylamine derivatives under acidic conditions can introduce the hydroxyimino group. Optimization may involve adjusting reaction time, temperature (e.g., 0–25°C), and stoichiometry of hydroxylamine sources to minimize side reactions like over-oxidation or ring-opening .
Q. What analytical techniques are suitable for characterizing the oxime group and cyclobutanone ring in this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of the oxime (N–O stretch ~930 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹).
- NMR : ¹H NMR can resolve steric effects from tetramethyl groups (δ 1.0–1.5 ppm for CH₃) and oxime protons (δ 8–10 ppm). ¹³C NMR identifies the cyclobutanone carbonyl (δ ~210 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for studying steric hindrance .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (GHS H330) .
- PPE : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye contact; GHS H315/H319) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do steric effects from the tetramethyl groups influence the reactivity of the cyclobutanone ring in nucleophilic additions?
- Methodological Answer : The tetramethyl groups create significant steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies using substituted amines (e.g., benzyl carbamate) show reduced reaction rates compared to unsubstituted cyclobutanones. Computational modeling (DFT) can quantify steric bulk via Tolman cone angles or % buried volume calculations . Experimental validation involves comparing yields in analogous reactions with less hindered derivatives .
Q. What contradictions exist in reported reaction yields for similar cyclobutanones, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 60–81% for hydroxyimino derivatives) often arise from:
- Moisture Sensitivity : Hydroxylamine intermediates degrade in humid conditions; strict anhydrous protocols (e.g., Schlenk line) improve reproducibility .
- Catalyst Purity : Trace metals in reagents (e.g., HCl used in Vederas' synthesis) may catalyze side reactions. ICP-MS analysis of reagents and solvent distillation (over CaH₂) are recommended .
Q. What strategies enable selective functionalization of the oxime group without disrupting the cyclobutanone ring?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the oxime as an acetate (e.g., using acetic anhydride) during ring modifications. Deprotection with mild bases (e.g., NaHCO₃) restores the hydroxylimino group .
- pH Control : Conduct reactions at neutral pH to avoid acid-catalyzed ring-opening. For example, alkylation of the oxime with iodomethane in buffered (pH 7) THF .
Q. How can intramolecular [4 + 2] cycloadditions be leveraged to synthesize complex architectures from this compound?
- Methodological Answer : The cyclobutanone's strained ring can participate in thermal or photochemical [4 + 2] cycloadditions with dienophiles (e.g., alkenes). For instance, heating to 80°C in toluene with 1,3-dienes generates bicyclic oximes. Reaction monitoring via TLC (hexane/EtOAc) ensures regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
